Docosahexaenoyl Ethanolamide
Overview
Description
Docosahexaenoyl Ethanolamide (DHEA) is a lipid signaling molecule present in the brain and retina at concentrations similar to those for arachidonoyl ethanolamide . It binds to the rat brain CB1 receptor with a Ki of 324 nM and exhibits anti-inflammatory and organ protective activity .
Synthesis Analysis
DHEA is an endogenously produced n-3 PUFA derivative . It is synthesized from the dietary omega-3 docosahexaenoic acid (DHA) in the human body . The synthesis process involves heating at specific temperatures for a certain duration .
Chemical Reactions Analysis
DHEA is not the end product but undergoes further oxygenation by enzymes like CYP450 and LOX-15 . It also interacts with the oxygenation enzyme cyclooxygenase 2 (COX-2) .
Physical And Chemical Properties Analysis
DHEA has an empirical formula of C24H37NO2 and a molecular weight of 371.56 .
Scientific Research Applications
Neuroinflammation and Traumatic Brain Injury
- Scientific Field : Neurology
- Application Summary : DHEA has been found to regulate leukocyte motility, which is crucial in neuroinflammation and traumatic brain injury. It produces a series of novel bioactive oxygenated products that can amplify tissue damage .
- Methods of Application : The identification of these bioactive products was done using LC-UV-MS-MS-based lipidomics in tandem with functional single-cell screening in microfluidic chambers .
- Results : The study identified 10,17-dihydroxydocosahexaenoyl ethanolamide (10,17-diHDHEA) and 15-hydroxy-16(17)-epoxy-docosapentaenoyl ethanolamide (15-HEDPEA), each of which was an agonist of recombinant CB2 receptors .
Allergy Mitigation
- Scientific Field : Immunology
- Application Summary : DHEA has been found to mitigate IgE-mediated allergic reactions by inhibiting mast cell degranulation and regulating allergy-related immune cells .
- Methods of Application : The study used rat basophilic leukemia RBL-2H3 cells and bone marrow-derived mast cells to test the effects of DHEA. It also used a mouse model of pollinosis to test the effects in vivo .
- Results : DHEA was found to suppress degranulation of the cells in a dose-dependent manner without cytotoxicity. It also suppressed IgE-mediated passive cutaneous anaphylaxis reaction in mice .
Endocannabinoid System Regulation
- Scientific Field : Endocrinology
- Application Summary : Endocannabinoids and related compounds like DHEA exert various effects on cerebral functions, neuroinflammation, reproduction, hedonic eating behavior, nociception and pain, immunomodulation, and tumor growth and angiogenesis .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Glucose Homeostasis Improvement
- Scientific Field : Endocrinology
- Application Summary : DHEA improves glucose uptake and reduces excessive lipid accumulation, making it an attractive application for maintaining healthy muscle glucose sensitivity .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Breast Cancer Treatment
- Scientific Field : Oncology
- Application Summary : DHEA has shown promising effects in the treatment of breast cancer. It has been found to have antitumor activity, which can be attributed to its direct impact on breast cancer cells and also due to its conversion into various metabolites .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Anti-Inflammatory and Organ-Protective Properties
- Scientific Field : Immunology
- Application Summary : DHEA oxidative metabolism produces potent novel molecules with anti-inflammatory and organ-protective properties .
- Methods of Application : The identification of these bioactive products was done using LC-MS-MS-based lipidomics in tandem with functional single-cell screening in newly engineered microfluidic chambers and in vivo systems .
- Results : The study identified a series of novel bioactive oxygenated DHEA-derived products that regulated leukocyte motility .
Breast Cancer Treatment
- Scientific Field : Oncology
- Application Summary : DHEA has shown promising effects in the treatment of breast cancer. It has been found to have antitumor activity, which can be attributed to its direct impact on breast cancer cells and also due to its conversion into various metabolites .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Anti-Inflammatory and Organ-Protective Properties
- Scientific Field : Immunology
- Application Summary : DHEA oxidative metabolism produces potent novel molecules with anti-inflammatory and organ-protective properties .
- Methods of Application : The identification of these bioactive products was done using LC-MS-MS-based lipidomics in tandem with functional single-cell screening in newly engineered microfluidic chambers and in vivo systems .
- Results : The study identified a series of novel bioactive oxygenated DHEA-derived products that regulated leukocyte motility .
Safety And Hazards
Future Directions
DHEA has shown promising anti-allergic activity as it inhibits mast cell degranulation and modulates other immune cells . It has also been found to reduce CCL5 secretion in triple-negative breast cancer cells, affecting tumor progression and macrophage recruitment . These findings suggest that DHEA could be a promising treatment option against allergies and certain types of cancer .
properties
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,19Z)-N-(2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEHOLRSGZPBSM-KUBAVDMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678596 | |
Record name | N-(2-Hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Docosahexaenoyl Ethanolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013658 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Docosahexaenoyl Ethanolamide | |
CAS RN |
162758-94-3 | |
Record name | Synaptamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162758-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Docosahexaenoyl Ethanolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013658 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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